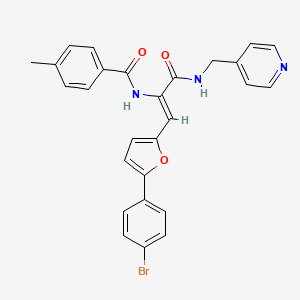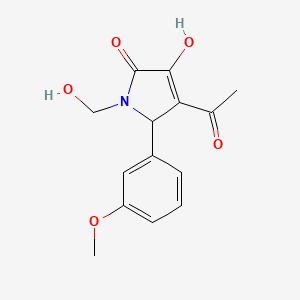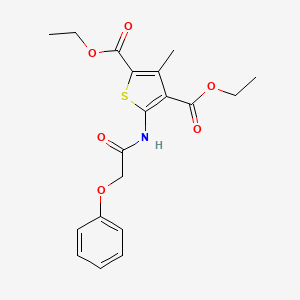![molecular formula C23H23ClN2O4S B11621675 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid ist eine komplexe organische Verbindung, die zur Klasse der Sulfonamide gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlorphenylgruppe, eine Methoxybenzolsulfonamidgruppe und eine Methylphenylmethylgruppe umfasst, die an ein Acetamid-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Herstellung von 4-Chlorphenylamin: Dies kann durch die Reduktion von 4-Chlornitrobenzol unter Verwendung eines Reduktionsmittels wie Eisenpulver in Gegenwart von Salzsäure erreicht werden.
Bildung von 4-Methoxybenzolsulfonylchlorid: Dies beinhaltet die Reaktion von 4-Methoxybenzolsulfonsäure mit Thionylchlorid.
Kupplungsreaktion: Das 4-Chlorphenylamin wird dann mit 4-Methoxybenzolsulfonylchlorid umgesetzt, um 4-Chlorphenyl-4-methoxybenzolsulfonamid zu bilden.
Acetylierung: Der letzte Schritt umfasst die Acetylierung des Sulfonamids mit N-[(4-methylphenyl)methyl]acetamid unter geeigneten Bedingungen, wie z. B. in Gegenwart von Essigsäureanhydrid und einer Base wie Pyridin.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonamidgruppe durch andere Nukleophile ersetzt werden kann.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Sulfondervivaten.
Reduktion: Bildung von Aminerivaten.
Substitution: Bildung von substituierten Sulfonamiden.
Wissenschaftliche Forschungsanwendungen
2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und entzündungshemmende Wirkungen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Wegen können die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Wechselwirkungen und die Modulation von Signaltransduktionswegen gehören.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid
- 2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-ethylphenyl)methyl]acetamid
- 2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-propylphenyl)methyl]acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-[N-(4-Chlorphenyl)4-methoxybenzolsulfonamido]-N-[(4-methylphenyl)methyl]acetamid liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H23ClN2O4S |
|---|---|
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-3-5-18(6-4-17)15-25-23(27)16-26(20-9-7-19(24)8-10-20)31(28,29)22-13-11-21(30-2)12-14-22/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
ACHYZFOFDBPVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)

![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)
![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)

